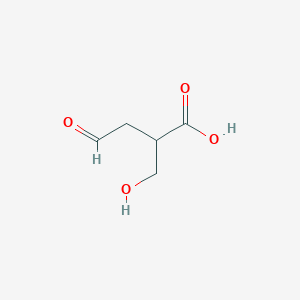
2-(Hydroxymethyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)-4-oxobutanoic acid is a 4-oxo monocarboxylic acid that is 4-oxobutanoic acid which is substituted by a hydroxymethyl group at position 2. It is a 4-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid and an alpha-CH2-containing aldehyde. It derives from a butyric acid. It is a conjugate acid of a 2-(hydroxymethyl)-4-oxobutanoate.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Lymphoid Cells
2-(Hydroxymethyl)-4-oxobutanoic acid, through its derivative methional, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This apoptosis is characterized by DNA double-strand breaks and DNA fragmentation, suggesting its potential in studies related to cellular apoptosis mechanisms (Quash et al., 1995).
Catalyst in Chemical Synthesis
The compound plays a role in the synthesis of 4H-isoxazol-5(4H)-ones through a one-pot three-component reaction. This demonstrates its utility in facilitating efficient, clean, and high-yield chemical synthesis (Kiyani & Ghorbani, 2015).
Isotopic Labelling in NMR Studies
An optimized isotopic labelling strategy involving 2-hydroxy-2-ethyl-3-oxobutanoate is used for specific labelling of Ile methyl-γ(2) groups in proteins for NMR studies. This highlights its application in enhancing structural studies of high molecular weight proteins (Ayala et al., 2012).
Intermediate in Ethylene Biosynthesis
This compound is identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms, indicating its importance in metabolic pathways (Billington, Golding & Primrose, 1979).
Propiedades
Nombre del producto |
2-(Hydroxymethyl)-4-oxobutanoic acid |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c6-2-1-4(3-7)5(8)9/h2,4,7H,1,3H2,(H,8,9) |
Clave InChI |
QZXWGGGNYORFOK-UHFFFAOYSA-N |
SMILES |
C(C=O)C(CO)C(=O)O |
SMILES canónico |
C(C=O)C(CO)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




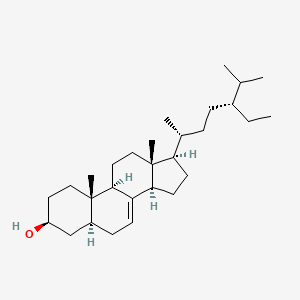
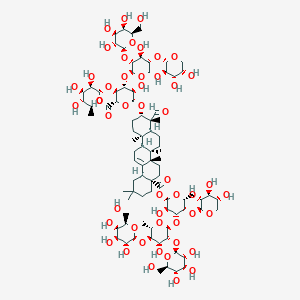

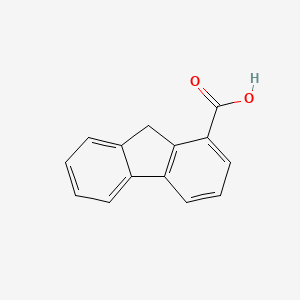

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
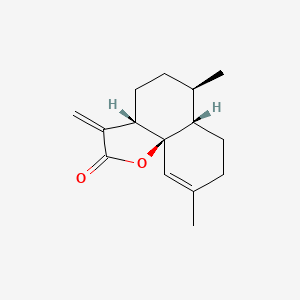

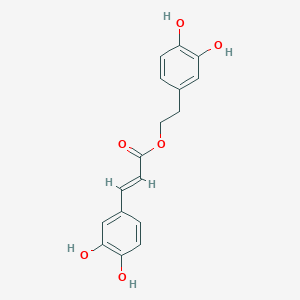

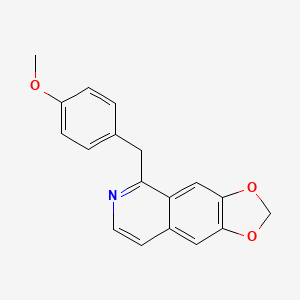
![3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)
![[3-[3-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-phenylmethanone](/img/structure/B1194798.png)